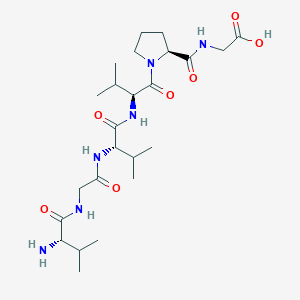

Glycine, L-valylglycyl-L-valyl-L-valyl-L-prolyl-

Description

Properties

CAS No. |

741268-59-7 |

|---|---|

Molecular Formula |

C24H42N6O7 |

Molecular Weight |

526.6 g/mol |

IUPAC Name |

2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]acetic acid |

InChI |

InChI=1S/C24H42N6O7/c1-12(2)18(25)22(35)26-10-16(31)28-19(13(3)4)23(36)29-20(14(5)6)24(37)30-9-7-8-15(30)21(34)27-11-17(32)33/h12-15,18-20H,7-11,25H2,1-6H3,(H,26,35)(H,27,34)(H,28,31)(H,29,36)(H,32,33)/t15-,18-,19-,20-/m0/s1 |

InChI Key |

AMAQSZGNTDRNQV-KNTRFNDTSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)N |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NCC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

General Principles of SPPS for Glycine, L-valylglycyl-L-valyl-L-valyl-L-prolyl-

Solid-phase peptide synthesis represents the predominant method for preparing Glycine, L-valylglycyl-L-valyl-L-valyl-L-prolyl- due to its efficiency and reliability. This approach employs a solid support (resin) to which the C-terminal amino acid is anchored, followed by sequential addition of protected amino acids from the C-terminus to the N-terminus.

For the synthesis of Glycine, L-valylglycyl-L-valyl-L-valyl-L-prolyl-, the process typically begins with the attachment of glycine to the resin, as this is the C-terminal residue in the VGVVPG sequence. The Fmoc/tBu strategy is predominately employed, where the α-amino groups are temporarily protected with 9-fluorenylmethoxycarbonyl (Fmoc) groups that can be selectively removed under mild basic conditions without affecting side-chain protecting groups.

The synthesis proceeds through cycles of deprotection, activation, and coupling, with each cycle adding one amino acid to the growing peptide chain. After the complete peptide is assembled, it is cleaved from the resin, and all protecting groups are removed simultaneously.

Detailed SPPS Protocol for Glycine, L-valylglycyl-L-valyl-L-valyl-L-prolyl-

The following protocol details the step-by-step synthesis of Glycine, L-valylglycyl-L-valyl-L-valyl-L-prolyl- using the Fmoc/tBu SPPS strategy:

Resin Preparation: Wang resin or Rink Amide resin is commonly employed, with loading capacities of 0.25-0.7 mmol/g being optimal for this peptide synthesis.

Initial Attachment: The first amino acid (glycine) is loaded onto the resin using Fmoc-Gly-OH in the presence of coupling reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIEA (N,N-diisopropylethylamine).

Sequential Amino Acid Addition: The peptide is built from the C-terminus to the N-terminus in the following order: glycine → proline → valine → valine → glycine → valine.

For each coupling reaction:

a) Fmoc Deprotection: The Fmoc group is removed with 20% piperidine in DMF (2 × 5 minutes).

b) Washing: The resin is washed thoroughly with DMF (5 × 1 minute) to remove any traces of piperidine.

c) Coupling: The next Fmoc-protected amino acid is activated with coupling reagents and added to the resin. For standard amino acids, HBTU/DIEA in DMF is used. However, for the sequential valine residues where aggregation may occur, more potent coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) may be preferred.

d) The coupling times are typically 45-60 minutes at room temperature, with double coupling recommended for valine residues to ensure complete reaction.

- Final Cleavage and Deprotection: After the complete assembly, the peptide is cleaved from the resin using a cocktail of TFA (trifluoroacetic acid), water, and TIS (triisopropylsilane) in the ratio 95:2.5:2.5 for 2-3 hours at room temperature.

Table 2: SPPS Protocol for Glycine, L-valylglycyl-L-valyl-L-valyl-L-prolyl-

| Step | Reagents | Conditions | Monitoring |

|---|---|---|---|

| Resin Preparation | Wang resin, DMF, DCM | Swelling: 30 min in DCM | - |

| Initial Attachment | Fmoc-Gly-OH, HBTU, DIEA | 2 × 1 hour coupling | Ninhydrin test |

| Fmoc Deprotection | 20% piperidine in DMF | 2 × 5 min | UV monitoring at 301 nm |

| Coupling of Proline | Fmoc-Pro-OH, HBTU, DIEA | 1 hour at room temperature | Ninhydrin test |

| Coupling of Valine 1 | Fmoc-Val-OH, HBTU, DIEA | 2 × 1 hour (double coupling) | Ninhydrin test |

| Coupling of Valine 2 | Fmoc-Val-OH, HATU, DIEA | 2 × 1 hour (double coupling) | Ninhydrin test |

| Coupling of Glycine | Fmoc-Gly-OH, HBTU, DIEA | 1 hour at room temperature | Ninhydrin test |

| Coupling of Valine 3 | Fmoc-Val-OH, HBTU, DIEA | 1 hour at room temperature | Ninhydrin test |

| Final Cleavage | TFA/H2O/TIS (95:2.5:2.5) | 3 hours at room temperature | HPLC, MS analysis |

Special Considerations for Proline-Containing Peptides

The incorporation of proline in Glycine, L-valylglycyl-L-valyl-L-valyl-L-prolyl- requires special attention due to its cyclic structure. Proline's unique conformational properties can lead to difficulties in coupling reactions, particularly when it acts as an acyl acceptor.

Research has shown that proline's cyclic side chain confers distinctive conformational constraints on its backbone, affecting the geometry of peptide bonds. The cyclic structure of proline allows it to adopt both cis and trans amide conformations, with the trans form being predominant but the cis form occurring at higher frequencies than in other amino acids.

To address these challenges, extended coupling times or more potent coupling reagents like HATU may be employed for the amino acid preceding proline. Additionally, the use of microwave-assisted synthesis has shown improved coupling efficiency for proline-containing peptides, although this must be carefully monitored to prevent racemization.

Solution-Phase Synthesis Methodology

General Approach to Solution-Phase Synthesis

While solid-phase methods are commonly preferred for peptide synthesis, solution-phase techniques remain valuable, particularly for smaller fragments or when specialized chemistry is required. For Glycine, L-valylglycyl-L-valyl-L-valyl-L-prolyl-, solution-phase synthesis typically employs a fragment condensation approach to overcome the challenges associated with sequential couplings in solution.

The general strategy involves:

- Dividing the peptide into smaller, more manageable fragments

- Synthesizing each fragment separately with appropriate protecting groups

- Condensing the fragments to form the complete peptide

- Removing all protecting groups to yield the final product

For the VGVVPG sequence, a logical division might be the synthesis of V-G-V and V-P-G fragments, followed by their condensation to form the complete hexapeptide.

Detailed Solution-Phase Protocol

The following protocol outlines the synthesis of Glycine, L-valylglycyl-L-valyl-L-valyl-L-prolyl- via solution-phase methods:

Fragment 1 (V-G-V) Synthesis:

Protection of the C-terminal valine: Boc-Val-OH is converted to Boc-Val-OMe using thionyl chloride and methanol.

Coupling with glycine: Boc-Val-OMe is coupled with Boc-Gly-OH using dicyclohexylcarbodiimide (DCC) as the coupling agent in the presence of 1-hydroxybenzotriazole (HOBt).

Selective deprotection: The N-terminal Boc group is removed using TFA in dichloromethane, yielding H-Gly-Val-OMe.

Final coupling: H-Gly-Val-OMe is coupled with Boc-Val-OH using DCC/HOBt to form Boc-Val-Gly-Val-OMe.

Fragment 2 (V-P-G) Synthesis:

Protection of the C-terminal glycine: Boc-Gly-OH is converted to Boc-Gly-OMe.

Coupling with proline: Boc-Gly-OMe is coupled with Boc-Pro-OH using DCC/HOBt.

Selective deprotection: The N-terminal Boc group is removed using TFA in dichloromethane, yielding H-Pro-Gly-OMe.

Final coupling: H-Pro-Gly-OMe is coupled with Boc-Val-OH using DCC/HOBt to form Boc-Val-Pro-Gly-OMe.

Fragment Condensation:

Selective deprotection: The C-terminal methyl ester of Fragment 1 is hydrolyzed using lithium hydroxide to yield Boc-Val-Gly-Val-OH.

N-terminal deprotection of Fragment 2: The Boc group of Boc-Val-Pro-Gly-OMe is removed using TFA to yield H-Val-Pro-Gly-OMe.

Fragment coupling: Boc-Val-Gly-Val-OH is coupled with H-Val-Pro-Gly-OMe using DCC/HOBt to form Boc-Val-Gly-Val-Val-Pro-Gly-OMe.

Final deprotections: All protecting groups are removed using appropriate conditions to yield the final peptide H-Val-Gly-Val-Val-Pro-Gly-OH.

Table 3: Solution-Phase Synthesis Protocol for Glycine, L-valylglycyl-L-valyl-L-valyl-L-prolyl-

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Esterification | SOCl2, MeOH | 0°C to RT, 2 hours | 85-90 |

| Boc Deprotection | TFA/DCM (1:1) | RT, 30 minutes | 90-95 |

| Coupling Reaction | DCC, HOBt, TEA, DMF | 0°C to RT, 3-4 hours | 75-85 |

| Methyl Ester Hydrolysis | LiOH, THF/H2O | RT, 1 hour | 85-90 |

| Fragment Condensation | DCC, HOBt, TEA, DMF | 0°C to RT, 6 hours | 70-80 |

| Final Deprotection | TFA/DCM (1:1) | RT, 1 hour | 80-85 |

Specialized Synthesis Techniques for Challenging Peptides

Overcoming Aggregation Challenges

The presence of multiple valine residues in Glycine, L-valylglycyl-L-valyl-L-valyl-L-prolyl- can lead to aggregation during synthesis, particularly the VV segment. Aggregation results from intermolecular hydrophobic interactions between growing peptide chains, leading to decreased coupling efficiency.

Several strategies can be employed to overcome aggregation:

Pseudoproline Dipeptides : For the synthesis of Glycine, L-valylglycyl-L-valyl-L-valyl-L-prolyl-, pseudoproline dipeptides like Fmoc-Val-Ser(ψ^Me,Me^pro)-OH can be used as building blocks to disrupt aggregation. These dipeptides introduce a temporary kink in the peptide backbone, reducing intermolecular interactions.

Chaotropic Salts : The addition of chaotropic agents such as lithium chloride (up to 0.4 M) to the DMF solvent can disrupt hydrogen bonding and improve solvation of the growing peptide chain.

Backbone Protection : The use of Hmb (2-hydroxy-4-methoxybenzyl) protection on the amide nitrogen of glycine can prevent hydrogen bonding and reduce aggregation.

BAL Anchoring Strategy

For challenging sequences like Glycine, L-valylglycyl-L-valyl-L-valyl-L-prolyl-, the Backbone Amide Linker (BAL) approach offers advantages over traditional C-terminal anchoring. This strategy involves attaching the growing peptide chain to the resin through a backbone amide nitrogen rather than the C-terminal carboxyl group.

The BAL strategy for Glycine, L-valylglycyl-L-valyl-L-valyl-L-prolyl- would involve:

BAL linker incorporation onto the resin with DIC/OxymaPure in DMF for 4 hours.

Glycine addition via reductive amination, using Fmoc-Gly-OtBu (10 equiv) in 1% AcOH/DMF followed by NaBH3CN (10 equiv) in MeOH.

Standard SPPS for the remaining amino acids, with the advantage that the difficult C-terminal region is synthesized in the early stages when the peptide chain is shorter and less prone to aggregation.

This approach has been shown to produce challenging peptides in excellent purity, particularly when combined with pseudoproline incorporation.

Purification and Analytical Methods

Purification Strategies

Following synthesis, Glycine, L-valylglycyl-L-valyl-L-valyl-L-prolyl- requires purification to remove by-products and incomplete sequences. The most effective purification strategies include:

Preparative HPLC : Using a C18 reverse-phase column with acetonitrile/water gradient containing 0.1% TFA. For this hexapeptide, a gradient of 5-50% acetonitrile over 30 minutes typically provides good separation.

Size Exclusion Chromatography : Particularly useful for removing higher molecular weight aggregates and truncated sequences.

Ion Exchange Chromatography : Can be employed as an orthogonal purification method, particularly for removing TFA counter-ions from the final product.

Analytical Characterization

Comprehensive characterization of the synthesized peptide is essential to confirm identity, purity, and structural integrity. For Glycine, L-valylglycyl-L-valyl-L-valyl-L-prolyl-, the following analytical methods are typically employed:

MALDI-TOF Mass Spectrometry : Expected [M+H]+ peak at 527.6 m/z, confirming molecular weight.

Amino Acid Analysis : Following acid hydrolysis, the amino acid composition should correspond to 3 valine, 2 glycine, and 1 proline residues in an approximately 3:2:1 ratio.

Analytical HPLC : Using a C18 column to determine purity, with detection at both 220 nm (peptide bond) and 280 nm (for future derivatization monitoring).

NMR Spectroscopy : 1H and 13C NMR can provide detailed structural information, with characteristic signals for the proline ring system and valine isopropyl groups.

Table 4: Analytical Characterization of Glycine, L-valylglycyl-L-valyl-L-valyl-L-prolyl-

| Analytical Method | Expected Results | Acceptance Criteria |

|---|---|---|

| MALDI-TOF MS | [M+H]+ = 527.6 m/z | ±0.5 Da of theoretical mass |

| Amino Acid Analysis | Val:Gly:Pro ratio of 3:2:1 | ±5% of theoretical values |

| Analytical HPLC | Single major peak | >95% purity by area integration |

| 1H NMR | Characteristic proline Hδ at 3.5-3.8 ppm | Consistent with structure |

| 13C NMR | Carbonyl carbons at 170-175 ppm | Six distinct carbonyl signals |

Chemical Reactions Analysis

Hydrolysis

-

Enzymatic hydrolysis : Peptides are susceptible to proteases (e.g., trypsin, chymotrypsin) that cleave peptide bonds at specific residues (e.g., arginine, lysine).

-

Chemical hydrolysis : Acidic or basic conditions (e.g., HCl, NaOH) can break peptide bonds, though proline’s cyclic structure may stabilize adjacent bonds.

| Reaction Type | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Enzymatic Hydrolysis | Proteases (e.g., trypsin) | Fragmented peptide chains | |

| Chemical Hydrolysis | HCl or NaOH, elevated temperature | Smaller peptides/individual amino acids |

Oxidation Reactions

| Reaction Type | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Oxidation | Hydrogen peroxide, potassium permanganate | Disulfide bonds (if cysteine present) |

Esterase Activity

Prodrug derivatives of peptides (e.g., amino acid esters) are metabolized by esterases. For example, valine esters may undergo hydrolysis to release the parent peptide, as observed in gemcitabine prodrugs .

| Reaction Type | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Ester Hydrolysis | Esterases (e.g., cytidine deaminase) | Parent peptide + alcohol (e.g., valine) |

PepT1-Mediated Transport

Valine-containing prodrugs exhibit affinity for the intestinal transporter PepT1, enhancing oral bioavailability. Stability in buffers and resistance to deamination (e.g., by cytidine deaminase) are critical for therapeutic applications .

| Reaction Type | Reagents/Conditions | Products | Source |

|---|---|---|---|

| PepT1 Transport | PepT1-expressing cells (e.g., Caco-2) | Increased cellular uptake of prodrugs |

Structural Modifications

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of Glycine, L-valylglycyl-L-valyl-L-valyl-L-prolyl- primarily employs solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Key steps include:

- Coupling Reaction : Amino acids are activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or Oxyma Pure.

- Deprotection : Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to expose reactive sites.

- Cleavage : The final peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS) .

The molecular formula of this compound is , indicating a complex structure that influences its physical and biological properties .

Biological Activities

Glycine, L-valylglycyl-L-valyl-L-valyl-L-prolyl- exhibits various biological activities linked to its interactions with molecular targets within biological systems. It may function as an agonist or antagonist in signaling pathways, influencing cellular processes such as growth, differentiation, and apoptosis. Notably, peptides like this one can play significant roles in protein-protein interactions and cellular signaling pathways .

Chemistry

In chemistry, Glycine, L-valylglycyl-L-valyl-L-valyl-L-prolyl- serves as a model peptide for studying peptide synthesis and reactions. Its unique sequence provides insights into the stability and reactivity of peptide bonds under various conditions .

Biology

In biological research, this peptide is investigated for its role in protein-protein interactions and cellular signaling mechanisms. Its ability to influence cellular functions makes it a valuable tool for understanding complex biological processes .

Medicine

In the medical field, Glycine, L-valylglycyl-L-valyl-L-valyl-L-prolyl- has potential therapeutic applications in drug development and delivery systems. Its properties may enhance the efficacy of drugs by improving their stability and bioavailability .

Cosmetics

Peptides like Glycine, L-valylglycyl-L-valyl-L-valyl-L-prolyl- are increasingly used in cosmetics for their ability to interact with skin cells through multiple mechanisms. They are recognized for their potential to improve skin health by promoting collagen synthesis and enhancing skin barrier function .

Material Science

In material science, this compound is utilized in developing peptide-based materials and coatings due to its unique properties that can be tailored for specific applications .

Drug Development

A study highlighted the use of glycine derivatives in enhancing gastrointestinal absorption of retinylamine derivatives for treating ocular disorders. The incorporation of Glycine, L-valylglycyl-L-valyl-L-valyl-L-prolyl- improved the stability and bioavailability of these compounds .

Cosmetic Formulations

Research demonstrated that peptides containing Glycine contribute to formulations aimed at sensitive skin by enhancing hydration and reducing inflammation . The application of such peptides has shown promising results in clinical trials focused on anti-aging effects.

Mechanism of Action

The mechanism of action of Glycine, L-valylglycyl-L-valyl-L-valyl-L-prolyl- involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. For example, it may act as an agonist or antagonist in signaling pathways, influencing processes like cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Structural and Sequence-Based Analysis

The following table compares the target compound with peptides of analogous length, composition, or functional groups:

Key Findings from Comparative Analysis

Hydrophobicity vs. Solubility :

- The target compound’s triple valine residues increase hydrophobicity compared to peptides with polar residues like asparagine (Asn) or glutamine (Gln) . This may enhance lipid bilayer interaction but reduce aqueous solubility.

- In contrast, Gly-Asn-Gln-Pro-Ala-Gly (676264-31-6) contains polar side chains, leading to higher solubility in aqueous environments .

Structural Stability :

- Proline’s rigid pyrrolidine ring in the target compound and Ala-Pro-Gly-Val-Gly (89526-97-6) may reduce enzymatic degradation, extending half-life compared to linear peptides like Gly-Gly-Val .

Chain Length and Flexibility :

- Shorter peptides (e.g., Leu-Pro-Gly-Gly , 83834-53-1) exhibit greater conformational flexibility, whereas the target’s hexapeptide structure allows for more defined secondary structures .

Functional Implications :

- The valine-rich backbone of the target compound could mimic motifs in transmembrane proteins or antimicrobial peptides, whereas Gly-Asn-Gln-Pro-Ala-Gly (676264-31-6) may interact with hydrophilic receptors .

Biological Activity

Glycine, L-valylglycyl-L-valyl-L-valyl-L-prolyl- is a synthetic peptide that incorporates various amino acids, including glycine and valine, which are known for their unique biological activities. This article explores the biological activity of this compound, focusing on its antioxidant properties, antimicrobial effects, and potential applications in therapeutic contexts.

Chemical Composition and Structure

The structure of Glycine, L-valylglycyl-L-valyl-L-valyl-L-prolyl- can be analyzed through its amino acid sequence. The presence of glycine contributes to flexibility in the peptide chain, while valine and proline introduce hydrophobic characteristics. This combination influences the peptide's stability and interactions with biological targets.

| Amino Acid | Role in Peptide |

|---|---|

| Glycine | Flexibility and structural integrity |

| Valine | Hydrophobic interactions |

| Proline | Structural rigidity |

1. Antioxidant Properties

Research indicates that peptides containing aromatic amino acids can exhibit significant antioxidant activity. For instance, compounds similar to Glycine, L-valylglycyl-L-valyl-L-valyl-L-prolyl- have been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

2. Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of peptides like Glycine, L-valylglycyl-L-valyl-L-valyl-L-prolyl-. These peptides can inhibit the growth of pathogenic bacteria and fungi, making them potential candidates for developing new antimicrobial agents. The mechanism often involves disrupting microbial cell membranes or interfering with metabolic processes.

3. Cell Signaling and Growth Promotion

Peptides are known to play vital roles in cell signaling pathways. Glycine and its derivatives can influence various cellular processes, including growth and differentiation. The specific sequence of amino acids in Glycine, L-valylglycyl-L-valyl-L-valyl-L-prolyl- may enhance its binding affinity to receptors involved in these pathways .

Case Study 1: Antioxidant Efficacy

A study investigated the antioxidant capacity of synthetic peptides similar to Glycine, L-valylglycyl-L-valyl-L-valyl-L-prolyl- using various assays (DPPH radical scavenging assay). Results demonstrated a significant reduction in oxidative stress markers in treated cells compared to controls, indicating the peptide's effectiveness as an antioxidant agent.

Case Study 2: Antimicrobial Testing

In another study, a series of peptides including Glycine derivatives were tested against common pathogens such as E. coli and Staphylococcus aureus. The findings revealed that the peptide exhibited a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, suggesting its potential as a novel antimicrobial agent.

Synthesis Methods

The synthesis of Glycine, L-valylglycyl-L-valyl-L-valyl-L-prolyl- can be achieved through several methods:

- Solid-phase peptide synthesis (SPPS) : A widely used technique that allows for the stepwise assembly of amino acids on a solid support.

- Liquid-phase synthesis : Involves the coupling of amino acids in solution.

- Enzymatic synthesis : Utilizing enzymes to catalyze peptide bond formation under mild conditions.

Q & A

Q. What are the recommended methodologies for synthesizing Glycine, L-valylglycyl-L-valyl-L-valyl-L-prolyl-?

Solid-phase peptide synthesis (SPPS) is the most common method. Key steps include:

- Coupling : Use Fmoc/t-Bu chemistry for sequential addition of amino acids (e.g., valine, proline) with activation reagents like HBTU or HATU .

- Deprotection : Remove Fmoc groups with 20% piperidine in DMF.

- Cleavage : Employ TFA-based cocktails (e.g., TFA:water:TIS = 95:2.5:2.5) to release the peptide from the resin.

- Purification : Use reverse-phase HPLC with C18 columns and acetonitrile/water gradients. Validate purity via LC-MS .

Q. How should researchers characterize the structural integrity of this peptide?

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., theoretical MW = 769.89 g/mol for C37H55N9O9) .

- NMR Spectroscopy : Analyze 1H/13C NMR to verify backbone connectivity and stereochemistry, focusing on proline’s cyclic structure and valine’s branching .

- Circular Dichroism (CD) : Assess secondary structure in aqueous solutions, particularly for proline’s impact on conformational rigidity .

Q. What are the stability considerations for storing this peptide?

- Temperature : Store lyophilized peptides at -20°C; avoid repeated freeze-thaw cycles for solutions .

- Light/Humidity : Protect from UV exposure and moisture to prevent degradation of tyrosine residues (if present) and hydrolysis of amide bonds .

- Solubility : Pre-dissolve in sterile water or PBS (pH 7.4) and aliquot to minimize aggregation .

Advanced Research Questions

Q. How can researchers investigate the peptide’s role in protein-protein interactions?

- Surface Plasmon Resonance (SPR) : Immobilize the peptide on a sensor chip to measure binding kinetics (e.g., KD, kon/koff) with target proteins .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding interactions .

- Mutagenesis Studies : Replace valine or proline residues with alanine to identify critical binding motifs .

Q. What experimental designs are suitable for analyzing contradictory data in its biological activity?

- Dose-Response Curves : Test across a wide concentration range (e.g., 1 nM–100 µM) to rule out off-target effects .

- Control Experiments : Include scrambled-sequence peptides and protease inhibitors to confirm specificity .

- Multi-Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (TMT labeling) to correlate peptide-induced pathways with phenotypic changes .

Q. How can computational modeling enhance understanding of this peptide’s conformational dynamics?

- Molecular Dynamics (MD) Simulations : Simulate in explicit solvent (e.g., TIP3P water) to study proline-induced rigidity and valine’s hydrophobic packing .

- Free Energy Landscapes : Use umbrella sampling to identify low-energy conformations and transition states .

- Docking Studies : Predict binding poses with receptors like integrins or GPCRs using AutoDock Vina .

Methodological Best Practices

- Toxicology Screening : Follow OECD guidelines for in vitro cytotoxicity assays (e.g., MTT, LDH release) .

- Regulatory Compliance : Document synthesis and handling per OSHA and EPA standards, especially for nitrogenous waste disposal .

- Data Reprodubility : Archive raw spectral data (NMR, MS) and statistical analysis scripts in FAIR-aligned repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.